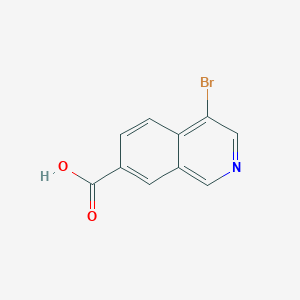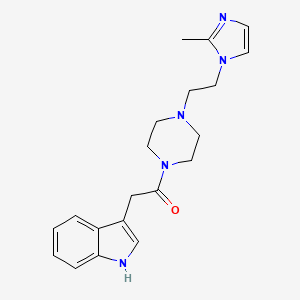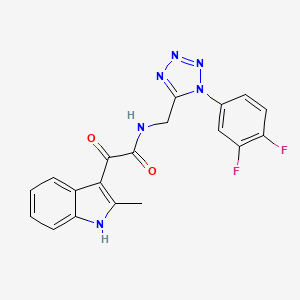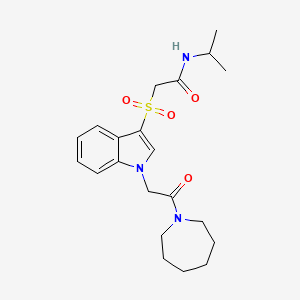![molecular formula C18H24N2O3 B2430433 (E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide CAS No. 1645571-21-6](/img/structure/B2430433.png)
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide, commonly known as CDDO-Me, is a synthetic triterpenoid compound. It belongs to the class of compounds known as oleanane triterpenoids and has been extensively studied for its potential medicinal properties. CDDO-Me has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
CDDO-Me exerts its therapeutic effects through multiple mechanisms of action. It activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. CDDO-Me also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
CDDO-Me has been shown to have various biochemical and physiological effects. It increases the expression of antioxidant enzymes, such as catalase and superoxide dismutase. It also decreases the production of reactive oxygen species (ROS) and inhibits the activation of inflammatory cells, such as macrophages and T cells. CDDO-Me has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDDO-Me has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied for its potential therapeutic effects, and its mechanisms of action are well understood. However, CDDO-Me also has some limitations. It is a highly lipophilic compound, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of CDDO-Me. One area of research is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of CDDO-Me with other therapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration of CDDO-Me in various disease models.
Métodos De Síntesis
CDDO-Me is synthesized from 2,3-dimethoxybenzaldehyde and 3,4,4-trimethylpent-2-enal. The synthesis involves a series of reactions, including aldol condensation, Michael addition, and cyanation. The final product is obtained by selective reduction of the nitrile group.
Aplicaciones Científicas De Investigación
CDDO-Me has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer treatment, CDDO-Me has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative diseases, CDDO-Me has been shown to protect neurons from oxidative stress and inflammation. In inflammatory disorders, CDDO-Me has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-N-[cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(18(2,3)4)10-16(21)20-14(11-19)13-8-7-9-15(22-5)17(13)23-6/h7-10,14H,1-6H3,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRRGWMKIZKEX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)


![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)



![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)
